D-Leucyl-L-tyrosine

概要

説明

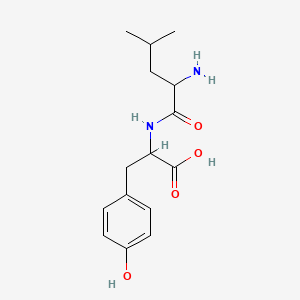

D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids leucine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound has a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol . It is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .

準備方法

Synthetic Routes and Reaction Conditions

D-Leucyl-L-tyrosine can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of leucine and the carboxyl group of tyrosine. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle multiple reactions simultaneously. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The final product is obtained through crystallization or chromatography techniques to ensure high purity .

化学反応の分析

Types of Reactions

D-Leucyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.

Substitution: The amino group of leucine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary amines and reduced peptides.

Substitution: Substituted amino acids and peptides.

科学的研究の応用

D-Leucyl-L-tyrosine has various applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.

Biology: Investigated for its role in protein digestion and catabolism.

Medicine: Explored for its potential therapeutic effects, including its role in muscle anabolic responses and as a precursor for neurotransmitter synthesis.

作用機序

D-Leucyl-L-tyrosine exerts its effects primarily through its interaction with the mTOR complex 1 (mTORC1) and the L-type amino acid transporter 1 (LAT1). mTORC1 is a key regulator of cell growth and proliferation, while LAT1 is responsible for the uptake of leucine and tyrosine into cells. The compound enhances leucine-induced phosphorylation of S6 kinase (S6K), an indicator of mTORC1 activity, thereby promoting protein synthesis in muscle cells .

類似化合物との比較

Similar Compounds

L-Leucyl-L-tyrosine: A dipeptide composed of the same amino acids but with different stereochemistry.

L-Tyrosine: An aromatic amino acid used in the synthesis of neurotransmitters and hormones.

L-Leucine: An essential amino acid involved in protein synthesis and muscle repair

Uniqueness

D-Leucyl-L-tyrosine is unique due to its specific stereochemistry, which can influence its interaction with enzymes and receptors. This stereochemistry can result in different biological activities and metabolic pathways compared to its L-isomers .

生物活性

D-Leucyl-L-tyrosine is a dipeptide composed of the amino acids D-leucine and L-tyrosine. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter synthesis, muscle metabolism, and its pharmacological properties. This article will explore its biological activity through various studies and findings.

1. Neurotransmitter Synthesis

L-tyrosine, a component of this compound, plays a crucial role in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Research indicates that L-tyrosine availability can significantly affect catecholamine metabolism. For instance, a study found that administering L-tyrosine increased extracellular levels of dopamine and its metabolites in the medial prefrontal cortex (MPFC) and striatum of rats, suggesting enhanced catecholamine synthesis and release .

Table 1: Effects of L-Tyrosine on Catecholamine Levels

| Concentration (μM) | DOPAC Increase | HVA Increase | MHPG Increase |

|---|---|---|---|

| 250 | Yes | No | No |

| 500 | Yes | Yes | Yes |

| 1000 | Yes | Yes | Yes |

This table summarizes the effects of varying concentrations of L-tyrosine on key catecholamine metabolites.

2. Muscle Metabolism

This compound's leucine component is known for its role in stimulating muscle protein synthesis through the mTOR signaling pathway. Recent studies have shown that L-tyrosine enhances leucine-induced activation of S6 kinase (S6K), a critical marker for mTORC1 activity . This suggests that this compound may synergistically boost muscle anabolic responses when combined with leucine.

Case Study: Leucine and Tyrosine Interaction

In an experimental setup involving C2C12 muscle cells, researchers observed that the combination of leucine and tyrosine significantly increased S6K phosphorylation compared to leucine alone. This indicates that tyrosine may enhance the anabolic effects of leucine on muscle tissue .

4. Summary of Research Findings

The biological activity of this compound appears to be multifaceted, influencing neurotransmitter synthesis, muscle metabolism, and potentially exerting pharmacological effects. The following points summarize key findings:

- Enhances catecholamine synthesis via increased availability of L-tyrosine.

- Boosts muscle protein synthesis through synergistic effects with leucine.

- Potentially exhibits anti-inflammatory properties , which warrant further investigation.

特性

IUPAC Name |

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315474 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-29-5 | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Leucyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of the dipeptide affect its interaction with Nickel(II)?

A: The research demonstrates that while both L-Leucyl-L-tyrosine and D-Leucyl-L-tyrosine bind to Nickel(II), the chirality of the dipeptide significantly affects the dissociation rate of the formed complex. Specifically, the dissociation rate constant (k-1) for the this compound-Nickel(II) complex is approximately three times slower than that of the L-Leucyl-L-tyrosine-Nickel(II) complex. [, ] This suggests that the spatial orientation of the this compound within the complex might hinder the departure of the Nickel(II) ion.

Q2: What experimental techniques were used to study the interaction between this compound and Nickel(II)?

A: The researchers primarily utilized the temperature-jump method to investigate the kinetics of the interaction. [, ] This technique rapidly perturbs the equilibrium of a reaction by quickly changing the temperature, allowing researchers to observe the rate at which the system returns to equilibrium. By analyzing these rates at different temperatures and concentrations, the rate constants for the association and dissociation of the Nickel(II)-dipeptide complexes were determined. This data provides valuable insights into the mechanism of the interaction and the influence of the dipeptide's chirality on complex stability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。